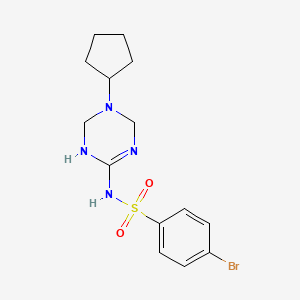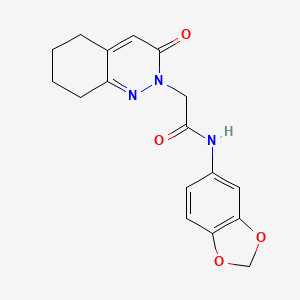![molecular formula C26H15ClINO5 B11038015 3-(4-chlorophenyl)-5-(4-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11038015.png)
3-(4-chlorophenyl)-5-(4-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-5-(4-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of both chlorophenyl and iodophenyl groups, which contribute to its distinct chemical properties. The spiro structure, which involves a furo[3,4-c]pyrrole fused with an indene moiety, adds to its complexity and potential for diverse chemical reactivity.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-5-(4-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can be achieved through a multi-step synthetic route. One common method involves the use of a four-step cascade reaction, which includes C–H activation, Lossen rearrangement, annulation, and lactonization . This method is efficient and allows for the construction of the complex spiro structure in a step-economical manner. The reaction conditions typically involve the use of rhodium catalysis, which facilitates the various steps of the cascade reaction.
Chemical Reactions Analysis
3-(4-chlorophenyl)-5-(4-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogen exchange or nucleophilic substitution, leading to the formation of different derivatives of the compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules Its unique spiro structure makes it a valuable intermediate in organic synthesisThe compound’s distinct chemical properties also make it useful in the development of new materials, such as polymers and advanced materials for electronic applications .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-(4-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. The presence of chlorophenyl and iodophenyl groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological target, but the compound’s ability to undergo various chemical reactions allows it to participate in multiple biochemical processes.
Comparison with Similar Compounds
Similar compounds to 3-(4-chlorophenyl)-5-(4-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone include other spiro compounds with different substituents. For example, 3-(4-chlorophenyl)-2-(4-methylphenyl)acrylonitrile hydrate and 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol are structurally similar but differ in their substituents and overall structure These differences result in variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C26H15ClINO5 |
|---|---|
Molecular Weight |
583.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-(4-iodophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C26H15ClINO5/c27-14-7-5-13(6-8-14)21-19-20(25(33)29(24(19)32)16-11-9-15(28)10-12-16)26(34-21)22(30)17-3-1-2-4-18(17)23(26)31/h1-12,19-21H |
InChI Key |
IEBQUBUMHBYULD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2=O)C4C(C(O3)C5=CC=C(C=C5)Cl)C(=O)N(C4=O)C6=CC=C(C=C6)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tetramethyl 5',5',9'-trimethyl-6'-(thiophen-2-ylacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11037940.png)
![4-{3-[2-(Piperidin-3-YL)ethyl]-1,2,4-oxadiazol-5-YL}pyridine](/img/structure/B11037951.png)
![2,2,4,7-Tetramethyl-6-[2-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11037961.png)
![2-Chloro-N-[(14-dioxan-2-YL)methyl]-N-methylacetamide](/img/structure/B11037965.png)

![(E)-3-phenyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-propen-1-one](/img/structure/B11037970.png)

![4-(4-ethoxyphenyl)-7-hydroxy-1-(pentan-2-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11037985.png)
![4-(4-butoxyphenyl)-7-hydroxy-1-(pentan-2-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11037998.png)
![5-butyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11038003.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide](/img/structure/B11038004.png)
![4-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline](/img/structure/B11038009.png)
![Tetramethyl 6'-(biphenyl-4-ylcarbonyl)-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11038018.png)
